2-(4-bromophenyl)-N-(5-tert-butyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(5-tert-butyl-3-isoxazolyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the field of scientific research. BIA is a potent inhibitor of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation. The inhibition of B-Raf by BIA has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
BIA inhibits B-Raf by binding to the ATP-binding site of the protein kinase. This results in the inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and proliferation. The inhibition of B-Raf by BIA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have potent anti-tumor effects in preclinical studies. The inhibition of B-Raf by BIA has been found to induce cell cycle arrest and apoptosis in cancer cells. BIA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BIA in lab experiments include its potent inhibitory effects on B-Raf and its potential therapeutic applications in the treatment of cancer. However, the limitations of using BIA include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research of BIA. One potential direction is the development of more potent and selective inhibitors of B-Raf. Another direction is the investigation of the combination of BIA with other anti-cancer agents for the treatment of cancer. Additionally, the potential therapeutic applications of BIA in other diseases, such as inflammatory diseases and autoimmune diseases, could also be explored.
Métodos De Síntesis
The synthesis of BIA involves the reaction of 4-bromoacetophenone with tert-butyl hydroxylamine to form 2-(4-bromophenyl)-N-tert-butylacetohydroxamic acid. This compound is then reacted with phosphorus oxychloride to form 2-(4-bromophenyl)-N-tert-butyl-3-isoxazolylacetamide, which is the final product of the synthesis.
Aplicaciones Científicas De Investigación
BIA has been extensively studied for its potential therapeutic applications in the treatment of cancer. The inhibition of B-Raf by BIA has been shown to have significant anti-tumor effects in preclinical studies. BIA has been found to be effective against various types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)12-9-13(18-20-12)17-14(19)8-10-4-6-11(16)7-5-10/h4-7,9H,8H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLZBPHSHRZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.